An In-Depth Technical Guide to 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Versatile Building Block in Organic Synthesis
An In-Depth Technical Guide to 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Versatile Building Block in Organic Synthesis
An In-Depth Technical Guide to 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a valuable synthetic intermediate characterized by a fused bicyclic system consisting of a benzene ring and a seven-membered cycloalkanone. The presence of a bromine atom on the aromatic ring and a ketone functional group within the seven-membered ring makes this compound a versatile building block for the synthesis of a wide range of more complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the benzocycloheptane scaffold is a feature of various biologically active compounds. The bromo-substituent serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the ketone group offers a site for a plethora of classical carbonyl chemistry transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this important building block.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is presented below. This data is essential for the identification and characterization of the compound.
| Property | Value |
| CAS Number | 169192-93-2 |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
| Appearance | Not specified (likely a solid) |
| Boiling Point | 140-142 °C at 1 Torr |
| Density | 1.434 g/cm³ (Predicted) |
Table 1: Physicochemical Properties of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
| Spectroscopic Data | Values |
| ¹H NMR | A ¹H NMR spectrum is available for this compound. |
| ¹³C NMR | No specific data found in the search results. |
| IR Spectroscopy | No specific data found in the search results. |
| Mass Spectrometry | No specific data found in the search results. |
Table 2: Spectroscopic Data for 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
Synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
While a specific, detailed experimental protocol for the direct synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one was not explicitly found in the provided search results, a plausible synthetic route can be inferred from the synthesis of the parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, followed by an electrophilic aromatic bromination.
Workflow for the Synthesis of the Core Structure
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol for the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
This protocol is based on the synthesis of the unbrominated analog and serves as a likely precursor to the target molecule.[2]
Materials:
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Dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-6,8-dicarboxylate
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3M Sulfuric acid
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Acetonitrile
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Diethyl ether
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2M Sodium hydroxide solution
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Magnesium sulfate
Procedure:
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A mixture of dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[1]annulene-6,8-dicarboxylate (80 g) is dissolved in a mixture of 3M aqueous sulfuric acid (300 mL) and acetonitrile (50 mL) under an argon atmosphere.
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The reaction mixture is refluxed overnight.
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After completion of the reaction, the mixture is diluted with diethyl ether.
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The solution is neutralized with 2M aqueous sodium hydroxide solution (3 x 300 mL).
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The organic layer is separated, dried over magnesium sulfate, and the solvent is evaporated.
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The residue is purified by distillation at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (26.1 g, 84% yield).
Note: Subsequent electrophilic bromination of this product, for example using bromine in the presence of a Lewis acid catalyst like iron(III) bromide, would be expected to yield the desired 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The regioselectivity of the bromination would need to be confirmed experimentally.
Applications as a Building Block in Organic Synthesis
The presence of the aryl bromide moiety makes 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Potential Cross-Coupling Reactions
Caption: Overview of potential cross-coupling applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
General Experimental Protocol: A general procedure for a Suzuki-Miyaura coupling reaction is as follows:[3][4]
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In a reaction vessel, combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
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Anhydrous solvent (e.g., dioxane/water, toluene, THF) is added.
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The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine.
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The organic layer is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data for a Representative Suzuki-Miyaura Coupling: While no specific examples with the title compound were found, the following table provides representative conditions and yields for the Suzuki coupling of similar bromo-aromatic compounds.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
Table 3: Representative Conditions for Suzuki-Miyaura Coupling. [4]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.
General Experimental Protocol: A general procedure for a Buchwald-Hartwig amination is as follows:[5][6]
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To a dry Schlenk tube under an inert atmosphere, add 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent), the desired amine (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, KOtBu, K₃PO₄, 1.4-2.0 equivalents).
-
Anhydrous solvent (e.g., toluene, THF, dioxane) is added.
-
The reaction is heated (typically between 65-110 °C) with stirring until completion.
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The reaction is cooled, quenched (e.g., with water or saturated NH₄Cl), and extracted with an organic solvent.
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The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.
General Experimental Protocol: A general procedure for a Sonogashira coupling is as follows:[7][8]
-
In a reaction vessel under an inert atmosphere, combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and the desired terminal alkyne (1.1-1.5 equivalents).
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An anhydrous amine solvent (e.g., triethylamine, diisopropylamine) or a co-solvent system is added.
-
The reaction is stirred at room temperature or heated until the starting material is consumed.
-
The reaction mixture is then worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core is a structural motif found in compounds with potential therapeutic applications. For instance, derivatives of this scaffold have been investigated as selective estrogen receptor degraders (SERDs) for the treatment of cancer.[9] The ability to functionalize the 2-position of the aromatic ring of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one through the aforementioned cross-coupling reactions provides a powerful strategy for the synthesis of libraries of novel compounds for biological screening. The diverse functionalities that can be introduced can modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Conclusion
2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key functional groups: a ketone amenable to a wide range of transformations and an aryl bromide that serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This combination allows for the straightforward synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this building block in their own synthetic endeavors. Further exploration of its reactivity is likely to uncover even more applications for this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
